Naphazoline-d4 (hydrochloride)
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Overview
Description
Naphazoline-d4 (hydrochloride) is a deuterated form of naphazoline hydrochloride, a compound widely used for its vasoconstrictive properties. This deuterated version is primarily utilized as an internal standard in mass spectrometry for the quantification of naphazoline. The incorporation of deuterium atoms enhances the stability and alters the pharmacokinetic profile of the compound, making it valuable in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of naphazoline-d4 (hydrochloride) involves the deuteration of naphazoline hydrochloride. This process typically includes the exchange of hydrogen atoms with deuterium atoms in the presence of a deuterating agent. The reaction conditions often require a deuterium source such as deuterium gas or deuterated solvents under controlled temperature and pressure conditions to ensure complete deuteration .
Industrial Production Methods: Industrial production of naphazoline-d4 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to achieve efficient and cost-effective deuteration. The final product is then purified through crystallization or chromatography to meet the required purity standards for research applications .
Chemical Reactions Analysis
Types of Reactions: Naphazoline-d4 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reducing agents such as lithium aluminum hydride.
Substitution: Naphazoline-d4 (hydrochloride) can participate in nucleophilic substitution reactions, where the imidazoline ring can be modified.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyl derivatives, while reduction can produce various imidazoline derivatives .
Scientific Research Applications
Naphazoline-d4 (hydrochloride) is extensively used in scientific research, including:
Chemistry: As an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the quantification of naphazoline.
Biology: In studies involving the pharmacokinetics and metabolism of deuterated drugs.
Medicine: Research on the effects of deuterium substitution on drug efficacy and safety.
Industry: Used in the development of deuterated pharmaceuticals to improve drug stability and reduce metabolic degradation
Mechanism of Action
Naphazoline-d4 (hydrochloride) exerts its effects through the activation of alpha-adrenergic receptors, leading to vasoconstriction. This action reduces blood flow to the affected area, thereby decreasing swelling and congestion. The deuterium atoms in naphazoline-d4 may alter the compound’s interaction with metabolic enzymes, potentially enhancing its stability and duration of action .
Comparison with Similar Compounds
Naphazoline hydrochloride: The non-deuterated form, commonly used as a nasal decongestant and in eye drops.
Oxymetazoline hydrochloride: Another alpha-adrenergic agonist used for similar purposes.
Tetrahydrozoline hydrochloride: Used in eye drops for redness relief.
Uniqueness: Naphazoline-d4 (hydrochloride) is unique due to its deuterium substitution, which provides distinct advantages in research applications, such as improved stability and altered pharmacokinetics. This makes it particularly valuable as an internal standard in analytical chemistry .
Properties
Molecular Formula |
C14H15ClN2 |
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Molecular Weight |
250.76 g/mol |
IUPAC Name |
4,4,5,5-tetradeuterio-2-(naphthalen-1-ylmethyl)-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C14H14N2.ClH/c1-2-7-13-11(4-1)5-3-6-12(13)10-14-15-8-9-16-14;/h1-7H,8-10H2,(H,15,16);1H/i8D2,9D2; |
InChI Key |
DJDFFEBSKJCGHC-JRWKTVICSA-N |
Isomeric SMILES |
[2H]C1(C(N=C(N1)CC2=CC=CC3=CC=CC=C32)([2H])[2H])[2H].Cl |
Canonical SMILES |
C1CN=C(N1)CC2=CC=CC3=CC=CC=C32.Cl |
Origin of Product |
United States |
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